3-Bromobiphenyl-4-yl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to a biphenyl structure, along with a benzothiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and benzothiophene intermediates. The key steps include:
Bromination and Chlorination: The biphenyl core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Coupling Reaction: The brominated biphenyl is then coupled with the benzothiophene carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-3’-CHLORO-1,1’-BIPHENYL: A simpler biphenyl derivative with similar halogenation.
3-BROMO-N-(3-CHLORO-4-METHYLPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Another benzothiophene derivative with similar functional groups.
Uniqueness
3-BROMO-[1,1’-BIPHENYL]-4-YL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of biphenyl and benzothiophene structures, along with the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H12BrClO2S |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
(2-bromo-4-phenylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H12BrClO2S/c22-16-12-14(13-6-2-1-3-7-13)10-11-17(16)25-21(24)20-19(23)15-8-4-5-9-18(15)26-20/h1-12H |
InChI Key |
YWXVJEGAYFWKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.